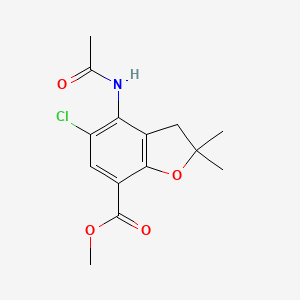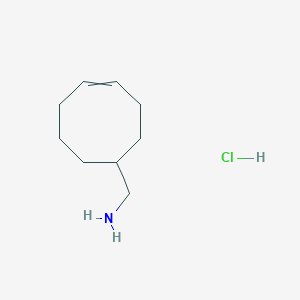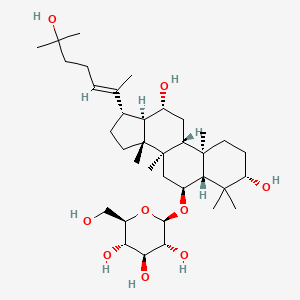
3-Hydroxypropyl 3-hydroxypropanoate
Vue d'ensemble
Description
3-Hydroxypropyl 3-hydroxypropanoate is a useful research compound. Its molecular formula is C6H12O4 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Building Block for Organic Synthesis and Polymers
3-Hydroxypropanoic acid (3-HP) is recognized as a potential building block for organic synthesis and high-performance polymers. Despite various efforts, no large-scale process for its production is currently available. Recent advances in eco-sustainable processes, especially catalytic chemical methods, have shown potential in producing 3-hydroxypropanoic acid (Pina, Falletta, & Rossi, 2011).
2. Bioplastic Production
3-HP serves as a precursor in the industrial production of chemicals like acrylic acid and its derivatives. It's also used in bioplastic production. Microbial biosynthetic pathways for 3-HP production have been explored, and metabolic engineering has led to more efficient bio-production methods, though these are not yet at levels for industrial exploitation (Jers, Kalantari, Garg, & Mijakovic, 2019).
3. Tissue Engineering Materials
Polyhydroxyalkanoates (PHA), including polymers with 3-HP, are used in various medical devices and tissue engineering applications. They are biodegradable and thermoprocessable, suitable for sutures, cardiovascular patches, and other devices. Changing compositions of PHA allows for desired mechanical properties and degradation times (Chen & Wu, 2005).
4. Conversion from Renewable Sources
The potential of converting glycerol to 3-HP using genetically engineered Bacillus subtilis has been investigated. Achieving a relatively high titer in batch cultivation, this process might provide a basis for commercial production of 3-HP from renewable sources (Kalantari, Chen, Ji, Stancik, Ravikumar, Franjević, Saulou-Bérion, Goelzer, & Mijakovic, 2017).
5. Synthesis and Biodegradation of 3-HP Containing Polyesters
Research focuses on polyesters consisting of 3-HP monomers, including homopolyesters and copolyesters. These materials have reduced glass transition temperature and crystallinity, which could be advantageous for specific applications (Andreeßen & Steinbüchel, 2010).
6. Production of Novel Biopolymers
Efforts in PHA synthase engineering have improved enzyme activity and substrate specificity, contributing to the production of novel biopolymers. These advancements are crucial for the economical production of biopolymers like P(3HA)s, which are biologically produced polyesters (Nomura & Taguchi, 2007).
Propriétés
IUPAC Name |
3-hydroxypropyl 3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c7-3-1-5-10-6(9)2-4-8/h7-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQVYWHUMMKRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COC(=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![D-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methyl-](/img/structure/B8262872.png)





![[3-(4-Bromophenyl)-3-oxopropyl]-diethylazanium;chloride](/img/structure/B8262901.png)
![(4R)-N-(5-amino-1-oxopentyl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-L-prolinamide dihydrochloride](/img/structure/B8262923.png)
